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Introduction
Poly(ADP-ribose) polymerase 16 (PARP16) is a tail-anchored transmembrane protein located

in the endoplasmic reticulum (ER) and nuclear envelope.[1] It is the only known PARP family

member with this localization and plays a crucial role in the unfolded protein response (UPR)

by activating the ER stress sensors PERK and IRE1α through mono-ADP-ribosylation

(MARylation).[2] Dysregulation of PARP16 has been implicated in various diseases, including

cancer, making it an attractive therapeutic target.

DB008 is a potent, selective, and cell-permeable covalent inhibitor of PARP16.[3] It contains an

acrylamide electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) in

the active site of PARP16, ensuring high selectivity.[4] Furthermore, DB008 is equipped with a

clickable alkyne group, enabling its use as a chemical probe for robust target engagement and

validation studies.[3] These application notes provide detailed protocols for utilizing DB008 to

validate putative PARP16 inhibitors through competition binding assays and cellular thermal

shift assays (CETSA).
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Compound Target IC50 (nM)
Inhibition
Mode

Key
Features

Reference(s
)

DB008 PARP16 275
Covalent,

Irreversible

Clickable

alkyne tag,

high

selectivity

[3]

HJ-52 PARP16 1180 Reversible
Precursor to

DB008

Talazoparib
PARP1/2,

PARP16

100-300 (for

PARP16)
Reversible

Validated as

a PARP16

binder using

DB008

[4]

EGCG
PARP16

(reported)
14,520 Reversible

Does not

compete with

DB008 in

cells

[4]

Mandatory Visualization
PARP16 Signaling in the Unfolded Protein Response
(UPR)
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Caption: PARP16-mediated activation of the UPR pathway.
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Caption: PARP16's role in the amino acid starvation response.

Experimental Workflow for Validating PARP16 Inhibitors
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Caption: Workflow for validating PARP16 inhibitors using DB008.
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Protocol 1: In-Cell Competition Labeling Assay
This assay determines if a putative inhibitor binds to the active site of PARP16 by competing

with the covalent labeling by DB008.

Materials:

Cells expressing PARP16 (e.g., HEK293T cells overexpressing Myc-tagged PARP16)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Putative PARP16 inhibitor (test compound)

DB008 (stock solution in DMSO)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Click chemistry reagents: TAMRA-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine

(TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

SDS-PAGE gels and buffers

Fluorescence gel scanner

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density and allow them to adhere overnight.

Pre-treat the cells with varying concentrations of the putative PARP16 inhibitor (or vehicle

control) for 1 hour at 37°C.

Add DB008 to a final concentration of 0.3 µM and incubate for an additional 30 minutes at

37°C.[4]

Cell Lysis:

Wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer on ice for 30 minutes.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Click Chemistry Reaction:

To 50 µg of protein lysate, add the click chemistry reaction mixture containing TAMRA-

azide (final concentration 25 µM), TCEP (final concentration 1 mM), TBTA (final

concentration 100 µM), and copper (II) sulfate (final concentration 1 mM).

Incubate the reaction for 1 hour at room temperature, protected from light.

In-Gel Fluorescence Analysis:

Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

Separate the proteins by SDS-PAGE.

Visualize the TAMRA-labeled PARP16 by scanning the gel using a fluorescence gel

scanner (e.g., excitation at 557 nm and emission at 583 nm).

Data Analysis:

Quantify the fluorescence intensity of the PARP16 band in each lane.

A decrease in fluorescence intensity in the presence of the putative inhibitor compared to

the vehicle control indicates competition for binding to PARP16.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement by observing the thermal stabilization of PARP16

upon inhibitor binding.

Materials:

Cells endogenously expressing PARP16

Complete cell culture medium
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Putative PARP16 inhibitor (test compound) or DB008

PBS with protease inhibitors

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

SDS-PAGE gels and buffers

PVDF membrane

Primary antibody against PARP16

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment:

Treat cultured cells with the putative PARP16 inhibitor or DB008 at the desired

concentration (and a vehicle control) for 1 hour at 37°C.

Thermal Challenge:

Harvest the cells and resuspend them in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a

thermal cycler, followed by cooling to room temperature for 3 minutes.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and

thawing at room temperature).

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated

proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Carefully collect the supernatant and determine the protein concentration.

Western Blot Analysis:

Normalize the protein concentration for all samples.

Prepare samples with Laemmli buffer and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and probe with a primary antibody specific for PARP16.

Incubate with an HRP-conjugated secondary antibody and detect the signal using a

chemiluminescent substrate.

Data Analysis:

Quantify the band intensity for soluble PARP16 at each temperature.

Plot the percentage of soluble PARP16 relative to the non-heated control against the

temperature.

A shift of the melting curve to a higher temperature in the presence of the inhibitor

indicates thermal stabilization and target engagement.

Conclusion
DB008 is a valuable and versatile tool for the validation of putative PARP16 inhibitors. Its

covalent nature and clickable alkyne tag facilitate robust and straightforward assays for

confirming direct target engagement in a cellular context. The provided protocols for in-cell

competition labeling and cellular thermal shift assays offer a comprehensive framework for

researchers to confidently identify and characterize novel PARP16-targeting compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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